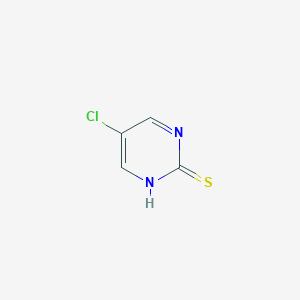

5-Chloropyrimidine-2(1H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPFSEFXQRQMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=S)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873569 | |

| Record name | 5-Chloro-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34772-97-9 | |

| Record name | 5-Chloro-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34772-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5-Chloropyrimidine-2(1H)-thione

The following technical guide provides an in-depth physicochemical and structural analysis of 5-Chloropyrimidine-2(1H)-thione (also known as 5-chloro-2-mercaptopyrimidine). This document is designed for research scientists and process chemists involved in heterocyclic synthesis and drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

5-Chloropyrimidine-2(1H)-thione is a critical heterocyclic building block used extensively in the synthesis of bioactive scaffolds, particularly for antiviral and anticancer applications. Its utility stems from its dual reactivity profile, governed by a dynamic thione-thiol tautomeric equilibrium . Unlike simple aryl chlorides, this compound exists primarily as a thione in the solid state and polar solutions, necessitating specific protocols for S-alkylation and nucleophilic substitution. This guide details its structural dynamics, spectral signatures, and synthetic handling to ensure reproducible experimental outcomes.

Chemical Identity & Structural Dynamics

The compound exists in a prototropic equilibrium between the thione (1H) form and the thiol (SH) form. While often cataloged as "5-chloro-2-mercaptopyrimidine," the thione tautomer predominates in the solid state and polar solvents due to stabilization by intermolecular hydrogen bonding and lattice energy.

| Parameter | Detail |

| IUPAC Name | 5-Chloropyrimidine-2(1H)-thione |

| Common Synonym | 5-Chloro-2-mercaptopyrimidine |

| CAS Number | 34772-97-9 |

| Molecular Formula | C₄H₃ClN₂S |

| Molecular Weight | 146.59 g/mol |

| SMILES | S=C1NC=C(Cl)C=N1 (Thione) | Sc1ncc(Cl)cn1 (Thiol) |

Tautomeric Equilibrium

The equilibrium position is solvent-dependent.[1] In non-polar solvents (e.g., CHCl₃), the thiol form may be detectable, but in polar protic solvents (MeOH, H₂O) and the solid phase, the thione form is energetically favored. This dictates that S-alkylation reactions generally require a base to generate the thiolate anion, locking the sulfur nucleophilicity.

Physicochemical Profile

The introduction of the chlorine atom at the 5-position significantly alters the electronic and solubility profile compared to the parent 2-mercaptopyrimidine.

| Property | Value / Range | Technical Context |

| Melting Point | > 230 °C (dec) | High MP indicates strong intermolecular H-bonding in the crystal lattice (thione dimer motif). |

| pKa (Predicted) | 5.8 – 6.2 | More acidic than 2-mercaptopyrimidine (pKa ~7.1) due to the electron-withdrawing 5-Cl substituent. |

| LogP (Predicted) | 0.9 – 1.2 | Moderate lipophilicity; higher than the parent compound, aiding extraction into organic phases after acidification. |

| Solubility (Water) | Low (< 1 mg/mL) | Poor solubility in neutral water; readily soluble in aqueous NaOH/KOH (as thiolate). |

| Solubility (Organic) | Moderate | Soluble in DMSO, DMF, hot Ethanol. Limited solubility in DCM or Hexanes. |

| Appearance | Yellow Crystalline Solid | The yellow color is characteristic of the thione chromophore. |

Key Insight: The reduced pKa means this compound can be deprotonated by weaker bases (e.g., K₂CO₃, NaHCO₃) compared to simple alkyl thiols, facilitating mild S-functionalization conditions.

Spectral Characterization

Accurate identification relies on distinguishing the thione/thiol signatures.

¹H NMR Spectroscopy (DMSO-d₆)

-

H-4/H-6 Protons: A singlet appearing between δ 8.40 – 8.60 ppm .

-

Note: The 5-Cl substitution removes the coupling seen in the parent compound, simplifying the spectrum to a singlet.

-

-

NH Proton: A broad singlet typically observed > 13.0 ppm (exchangeable with D₂O), confirming the thione tautomer in DMSO.

Infrared (IR) Spectroscopy

-

C=S Stretch: Strong band at 1100–1200 cm⁻¹ .

-

N-H Stretch: Broad absorption at 3100–3400 cm⁻¹ (indicative of thione form).

-

Absence: A sharp S-H stretch (~2550 cm⁻¹) is usually weak or absent in the solid state.

Reactivity & Synthetic Utility

The 5-chloropyrimidine-2-thiolate anion is a versatile "soft" nucleophile. The chlorine atom at C5 is relatively stable but can be engaged in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) after the sulfur has been protected or functionalized.

Core Synthetic Pathways

-

Synthesis from 2,5-Dichloropyrimidine:

-

Reagents: Thiourea, Ethanol, reflux; followed by alkaline hydrolysis.

-

Mechanism: S_NAr displacement of the activated 2-Cl by thiourea to form the isothiouronium salt, which decomposes to the thione.

-

-

S-Alkylation (Thioether Formation):

-

Protocol: React with alkyl halides in the presence of mild base (K₂CO₃) in polar solvents (DMF/Acetone).

-

Selectivity: Exclusively S-alkylation over N-alkylation under standard basic conditions.

-

Experimental Protocols

Protocol A: Synthesis of 5-Chloropyrimidine-2(1H)-thione

This protocol utilizes the commercially available 2,5-dichloropyrimidine.

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloropyrimidine (1.0 eq) and thiourea (1.1 eq) in Ethanol (10 mL/g).

-

Reflux: Heat the mixture to reflux for 3–5 hours. A precipitate (isothiouronium chloride salt) may form.

-

Hydrolysis: Cool the mixture and add aqueous NaOH (2.5 eq, 2M solution). Heat at 60°C for 1 hour to cleave the isothiouronium intermediate.

-

Isolation: Cool to room temperature. Acidify carefully with Glacial Acetic Acid or dilute HCl to pH ~4.

-

Purification: The product precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.

-

Yield Expectations: 70–85%.

-

Protocol B: Determination of pKa (Potentiometric Titration)

Due to low aqueous solubility, a mixed-solvent extrapolation method is recommended.

-

Solvent: Prepare a 50% (v/v) Methanol/Water mixture.

-

Titrant: 0.1 M KOH (standardized).

-

Procedure: Dissolve ~20 mg of the thione in 25 mL of the solvent. Titrate against KOH while monitoring pH.

-

Calculation: Determine the inflection point. Correct the observed pKa for the dielectric constant of the MeOH/Water mixture to estimate the aqueous pKa (Yasuda-Shedlovsky extrapolation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12600384, 5-Chloropyrimidine. (Note: Parent chloro-pyrimidine reference for structural comparison). Link

-

Alfa Chemistry. 5-Chloropyrimidine-2-thiol (CAS 34772-97-9) Product Specifications.[2][3][4]Link

-

ChemSrc. 5-Chloropyrimidine-2-thiol Physicochemical Data.Link

-

Journal of Medicinal Chemistry (2026). Design and Synthesis of Apelin Receptor Antagonists. (Cites use of 5-chloropyrimidine-2-thiol as a key intermediate).[5] Link

-

ResearchGate. Thione–thiol tautomerism and stability of 2-mercaptopyrimidines. (General mechanistic reference for the tautomeric class). Link

Sources

An In-depth Technical Guide to 5-Chloropyrimidine-2(1H)-thione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloropyrimidine-2(1H)-thione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, established synthesis protocols, and diverse applications, offering field-proven insights for laboratory and development settings.

Core Compound Identification and Properties

5-Chloropyrimidine-2(1H)-thione, also known by its tautomeric form 5-Chloro-2-mercaptopyrimidine, is a substituted pyrimidine derivative. The presence of a chlorine atom at the 5-position and a thione group at the 2-position imparts unique chemical reactivity, making it a valuable building block in organic synthesis.

Table 1: Fundamental Properties of 5-Chloropyrimidine-2(1H)-thione

| Property | Value | Source |

| CAS Number | 34772-97-9 | |

| Molecular Formula | C4H3ClN2S | |

| Molecular Weight | 146.60 g/mol | |

| Appearance | Solid | |

| Melting Point | 210-225 °C | |

| InChI Key | YQPFSEFXQRQMHG-UHFFFAOYSA-N | |

| SMILES | Sc1ncc(Cl)cn1 |

It is important to note the tautomeric nature of this compound, existing in equilibrium between the thione and thiol forms. The predominant form can be influenced by the solvent and pH of the environment.

Caption: Tautomeric equilibrium between the thione and thiol forms.

Synthesis and Mechanistic Insights

The synthesis of pyrimidine-2(1H)-thione derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with thiourea. For 5-chloropyrimidine-2(1H)-thione, a common synthetic approach involves the reaction of a 3-alkoxy-2-chloroacrylonitrile with thiourea.

Experimental Protocol: Synthesis from 2-chloro-3-ethoxyacrylonitrile and Thiourea

This protocol outlines a representative synthesis of 5-chloropyrimidine-2(1H)-thione.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add thiourea with continuous stirring until it is fully dissolved.

Step 2: Addition of Precursor

-

Slowly add 2-chloro-3-ethoxyacrylonitrile to the reaction mixture. The addition should be done dropwise to control the initial exothermic reaction.

Step 3: Reflux

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid product, wash it with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 5-chloropyrimidine-2(1H)-thione.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: Acts as a base to deprotonate thiourea, forming a more nucleophilic species that readily attacks the electrophilic carbon of the acrylonitrile derivative.

-

Reflux: Provides the necessary activation energy for the condensation and subsequent cyclization reactions to proceed at a reasonable rate.

-

Neutralization: The product is often in its salt form in the basic reaction mixture. Acidification is necessary to protonate the pyrimidine ring and precipitate the neutral compound.

Caption: General workflow for the synthesis of 5-Chloropyrimidine-2(1H)-thione.

Applications in Research and Development

The unique structural features of 5-chloropyrimidine-2(1H)-thione make it a versatile intermediate in the synthesis of various biologically active molecules and functional materials.

Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of the chloro and thione functionalities in 5-chloropyrimidine-2(1H)-thione allows for further chemical modifications to generate libraries of compounds for drug discovery screening.

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) to introduce various side chains that can interact with the ATP-binding pocket of kinases.

-

Antiviral and Antimicrobial Agents: Substituted pyrimidines have shown a broad spectrum of activity against various viruses and microbes. The thione group can be S-alkylated or converted to other functional groups to modulate the biological activity.

Materials Science

The sulfur atom in the thione group can act as a ligand to coordinate with metal ions, making these compounds potential building blocks for coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in catalysis, gas storage, and sensing.

Caption: Key application areas of 5-Chloropyrimidine-2(1H)-thione.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloropyrimidine-2(1H)-thione.

-

Hazard Classification: It is classified as acutely toxic if swallowed and can cause serious eye damage.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Chloropyrimidine-2(1H)-thione is a valuable and versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the development of novel molecules with a wide range of applications. This guide has provided a foundational understanding of its core properties, synthesis, and utility, intended to support researchers in their scientific endeavors.

References

Synthesis pathways for 5-Chloropyrimidine-2(1H)-thione

An In-Depth Technical Guide to the Synthesis of 5-Chloropyrimidine-2(1H)-thione

Introduction

Pyrimidine-2(1H)-thiones, and their tautomeric form pyrimidine-2-thiols, represent a cornerstone class of N-heterocyclic compounds with profound significance in medicinal chemistry and drug development. Their structural resemblance to the nucleobase uracil allows them to function as effective biomimics and antagonists in various biological pathways. The incorporation of a sulfur atom at the C2 position and a halogen, such as chlorine, at the C5 position can dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. These derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties[1][2].

5-Chloropyrimidine-2(1H)-thione is a key synthetic intermediate, valued for its dual functionality. The thione group can be readily S-alkylated to form 2-(alkylthio)pyrimidines, while the chlorinated C5 position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. This guide provides an in-depth exploration of the principal synthetic pathways to 5-Chloropyrimidine-2(1H)-thione, designed for researchers, scientists, and professionals in the field. We will dissect two primary strategies: the halogenation of a pre-formed 2-thiouracil ring and the direct cyclocondensation using a chlorinated precursor, with a focus on reaction mechanisms, detailed experimental protocols, and the chemical rationale behind procedural choices.

Primary Synthesis Pathway: Halogenation of a 2-Thiouracil Intermediate

This robust and widely applicable two-step approach is the most documented strategy. It relies on the initial construction of the core pyrimidine ring system, followed by a regioselective chlorination at the C5 position. This method offers reliability and is adaptable to various scales.

Step 1: Synthesis of the 2-Thiouracil Scaffold

The foundational step is the synthesis of 2-thiouracil via a cyclocondensation reaction. This classic transformation involves the reaction of thiourea, which provides the N-C-N backbone and the C2-thione functionality, with a suitable three-carbon (C-C-C) electrophilic synthon. While various synthons like β-ketoesters or malonic acids can be used, a common and effective method involves the condensation of thiourea with malic acid in the presence of fuming sulfuric acid, which generates malonic acid in situ and drives the cyclization.

Causality and Mechanistic Insight: Thiourea acts as a dinucleophile. The reaction proceeds via the formation of an intermediate ureide, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring[3]. The use of fuming sulfuric acid serves both as a dehydrating agent and a catalyst, facilitating the condensation and subsequent ring closure.

Caption: Workflow for the synthesis of 2-Thiouracil.

Experimental Protocol: Synthesis of 2-Thiouracil

-

In a well-ventilated fume hood, cautiously add 100 mL of fuming sulfuric acid (20% SO₃) to a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the flask in an ice-salt bath to maintain the temperature below 10 °C.

-

While vigorously stirring, slowly add 25 g (0.186 mol) of finely powdered L-malic acid in small portions, ensuring the temperature does not exceed 10 °C.

-

After the addition of malic acid is complete, slowly add 30 g (0.394 mol) of thiourea. The addition should be controlled to keep the temperature between 40-50 °C.

-

Once the thiourea has been added, remove the cooling bath and heat the reaction mixture to 90-100 °C for 1.5 hours.

-

Carefully and slowly pour the hot reaction mixture onto 500 g of crushed ice with stirring.

-

Allow the mixture to stand in an ice bath for 1-2 hours to ensure complete precipitation.

-

Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

-

Dry the crude 2-thiouracil in a vacuum oven at 80 °C. The product can be recrystallized from hot water or ethanol for higher purity.

Step 2: Electrophilic Chlorination of 2-Thiouracil

With the 2-thiouracil core synthesized, the next step is the regioselective introduction of a chlorine atom at the C5 position. The pyrimidine ring in 2-thiouracil is sufficiently electron-rich to undergo electrophilic aromatic substitution. The C5 position is the most nucleophilic site, activated by the ortho- and para-directing effects of the two ring nitrogens. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation due to its solid nature, ease of handling, and tunable reactivity[4]. The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetic acid.

Causality and Mechanistic Insight: NCS serves as a source of an electrophilic chlorine (Cl⁺). The electron-rich C5 position of the 2-thiouracil ring attacks the electrophilic chlorine atom of NCS[5]. This forms a resonance-stabilized carbocation intermediate (a sigma complex). A base (which can be the solvent or the succinimide anion) then abstracts the proton from the C5 position, restoring the aromaticity of the ring and yielding the final 5-chloro-2-thiouracil product. For less activated systems, an acid catalyst can be used to protonate NCS, increasing the electrophilicity of the chlorine atom[6].

Caption: Electrophilic chlorination of 2-Thiouracil using NCS.

Experimental Protocol: Chlorination of 2-Thiouracil

-

In a 250 mL round-bottom flask, dissolve 10 g (0.078 mol) of dry 2-thiouracil in 100 mL of glacial acetic acid.

-

Stir the solution at room temperature and add 11.5 g (0.086 mol, 1.1 equivalents) of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into 400 mL of ice-cold water with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water to remove succinimide and residual acid, followed by a small amount of cold ethanol.

-

Dry the product, 5-Chloropyrimidine-2(1H)-thione, under vacuum at 60 °C. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.

Alternative Pathway: Direct Cyclocondensation of a Chlorinated Precursor

An alternative, more atom-economical approach involves the direct construction of the target molecule from a C3 synthon that is already chlorinated at the C2 position. This strategy consolidates the synthesis into a single cyclocondensation step, potentially increasing overall efficiency by avoiding the isolation of the 2-thiouracil intermediate.

Conceptual Framework and Rationale: This pathway hinges on the reaction of thiourea with a 2-chloro-1,3-dicarbonyl compound or its synthetic equivalent, such as 2-chloromalondialdehyde[7]. The cyclization would proceed in a manner analogous to the standard pyrimidine synthesis. The primary challenge of this route lies in the synthesis, stability, and availability of the chlorinated C3 starting material, which can be susceptible to decomposition or self-condensation. However, if the precursor is accessible, this method offers a highly convergent and efficient route to the final product. A related reaction, the condensation of 2-chloropropionaldehyde with thiourea, has been shown to produce 2-amino-5-methylthiazole, demonstrating the feasibility of reacting chlorinated carbonyls with thiourea[8][9].

Caption: Direct synthesis via a chlorinated C3 precursor.

Discussion of Protocol (Conceptual): A typical procedure would involve the base-catalyzed condensation of equimolar amounts of 2-chloromalondialdehyde and thiourea in an alcoholic solvent like ethanol. A base such as sodium ethoxide would be used to deprotonate the thiourea, enhancing its nucleophilicity. The reaction would likely be heated to reflux to drive the cyclization and dehydration, followed by an acidic workup to precipitate the final product. While specific yields are not widely reported for this exact transformation, they would be highly dependent on the purity and stability of the starting 2-chloromalondialdehyde[7].

Data Summary and Pathway Comparison

| Parameter | Primary Pathway: Step 1 (Thiouracil Synthesis) | Primary Pathway: Step 2 (Chlorination) | Alternative Pathway (Direct Cyclization) |

| Key Reagents | Thiourea, Malic Acid, Fuming H₂SO₄ | 2-Thiouracil, N-Chlorosuccinimide (NCS) | Thiourea, 2-Chloromalondialdehyde, Base |

| Solvent | Fuming H₂SO₄ (as reagent and solvent) | Glacial Acetic Acid or DMF | Ethanol |

| Temperature | 90-100 °C | 60-70 °C | Reflux (approx. 78 °C) |

| Reaction Time | ~1.5 hours | ~4-6 hours | Variable, likely several hours |

| Typical Yield | High | Good to High | Highly dependent on precursor stability |

| Key Advantages | Reliable, well-established methods, readily available starting materials. | High regioselectivity at C5, mild conditions with NCS. | More atom-economical, fewer steps. |

| Key Challenges | Use of corrosive fuming sulfuric acid. | Requires isolation of intermediate. | Availability and stability of chlorinated C3 precursor. |

Conclusion

The synthesis of 5-Chloropyrimidine-2(1H)-thione can be effectively achieved through two primary strategic approaches. The most reliable and well-documented method is a two-step pathway involving the initial synthesis of 2-thiouracil followed by regioselective electrophilic chlorination at the C5 position using N-Chlorosuccinimide. This route benefits from readily available starting materials and predictable, high-yielding reactions, making it ideal for laboratory-scale synthesis.

The alternative, more direct pathway of condensing a pre-chlorinated three-carbon synthon with thiourea presents a more elegant and atom-economical solution. While conceptually superior, its practical application is contingent on the efficient preparation and handling of the potentially unstable chlorinated dicarbonyl starting material. For researchers and drug development professionals, the choice of pathway will ultimately depend on factors such as scale, available resources, and the accessibility of specific starting materials. Both routes, however, provide viable and chemically sound access to this valuable heterocyclic building block.

References

-

Organic Syntheses. (2014). Working with Hazardous Chemicals. Available at: [Link]

-

ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]

-

Quick Company. (Date N/A). Synthesis Of 2 Chloromalonaldehyde. Available at: [Link]

-

PubMed. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archives of Pharmacal Research, 25(3). Available at: [Link]

-

Pharmacophore. (2018). SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. Pharmacophore, 9(1), 76-88. Available at: [Link]

- Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118, 9796.

-

Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6683. Available at: [Link]

-

MDPI. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1836. Available at: [Link]

-

Yavari, I., et al. (2017). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 7, 1078. Available at: [Link]

-

Obstetrics and Gynaecology Forum. (2024). SONOCRYSTALLIZATION OF A NOVEL SYNTHESIZED ANTICANCER DERIVATIVE OF 2-THIOURACIL-6-SULPHONAMIDE TO ENHANCE ITS WATER SOLUBILITY. Available at: [Link]

-

Organic Chemistry Portal. (Date N/A). N-Chlorosuccinimide (NCS). Available at: [Link]

-

ResearchGate. (1999). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-. Available at: [Link]

-

MDPI. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Available at: [Link]

-

National Institutes of Health (NIH). (Date N/A). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Available at: [Link]

-

ChemRxiv. (Date N/A). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate. Available at: [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available at: [Link]

-

Organic Syntheses. (Date N/A). Pseudothiohydantoin. Available at: [Link]

-

Organic Chemistry Portal. (Date N/A). Thiourea synthesis by thioacylation. Available at: [Link]

-

ACS Publications. (2021). Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implications. The Journal of Organic Chemistry, 86(9), 6361-6370. Available at: [Link]

- Google Patents. (1966). Process for preparing 2-chloropropionaldehyde. US3240813A.

-

Frontiers. (2014). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Frontiers in Chemistry, 2, 55. Available at: [Link]

- Google Patents. (2001). Method for preparing 2-chloropropionaldehyde and use of the same. WO2001023340A1.

-

MDPI. (2023). Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 11145. Available at: [Link]

-

WIPO PatentScope. (2001). WO/2001/023340 METHOD FOR PREPARING 2-CHLOROPROPIONALDEHYDE AND USE OF THE SAME. Available at: [Link]

-

ACS Publications. (1951). Some 5-Substituted Aminouracils. Journal of the American Chemical Society, 73(3), 1377-1379. Available at: [Link]

-

Coventry University Repository. (2020). Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal Cell Lines. Available at: [Link]

Sources

- 1. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. The synthesis of 2-Thiouracil and its precautions_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

- 8. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Technical Guide: Biological Activity of 5-Chloropyrimidine-2(1H)-thione Derivatives

Executive Summary: The "Privileged" 5-Chloro Scaffold

The 5-Chloropyrimidine-2(1H)-thione scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Unlike its non-halogenated counterparts, the introduction of a chlorine atom at the C-5 position confers unique physicochemical properties: it blocks metabolic oxidation at a typically reactive site, enhances lipophilicity (LogP), and provides a specific steric handle for hydrophobic pockets in enzymes like VEGFR-2 and CDK1 .

This guide synthesizes the latest technical data on this scaffold, moving beyond generic pyrimidine descriptions to focus specifically on the 5-chloro-2-thione subclass. It details synthetic protocols, validated structure-activity relationships (SAR), and mechanistic insights into its anticancer and antimicrobial profiles.

Chemical Basis & Synthetic Strategies[1][2][3][4][5][6][7]

The biological efficacy of this scaffold relies on the tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In solution, the thione form often predominates, serving as a critical hydrogen bond acceptor and donor.

Synthesis Workflow Visualization

The following diagram outlines the two primary synthetic routes: the Chalcone Cyclization (high specificity) and the Modified Biginelli Reaction (multicomponent diversity).

Detailed Protocol: Chalcone Cyclization Route

This method is preferred for generating 4,6-diaryl derivatives with high regiocontrol.

Reagents:

-

1-(5-chloro-2-hydroxyphenyl)ethanone (Precursor A)

-

Substituted Benzaldehyde (Precursor B)

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Chalcone Formation: Dissolve Precursor A (0.01 mol) and Precursor B (0.01 mol) in 20 mL ethanol. Add 40% NaOH solution (2 mL) dropwise at 0°C. Stir for 3 hours at room temperature. Pour into ice water and acidify with HCl to precipitate the chalcone intermediate. Recrystallize from ethanol.

-

Cyclization: Dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in 50 mL ethanol containing KOH (0.5 g).

-

Reflux: Heat the mixture under reflux for 6–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice with vigorous stirring.

-

Purification: Filter the resulting solid, wash with cold water, and recrystallize from DMF/Ethanol to yield the 5-chloropyrimidine-2(1H)-thione derivative.

Pharmacological Profiles & Mechanism of Action[9]

Oncology: VEGFR-2 and CDK1 Inhibition

The 5-chloro substitution is pivotal for anticancer activity. It enhances the molecule's ability to fit into the hydrophobic ATP-binding pocket of kinases.

-

Mechanism: 5-Chloro-N4-substituted derivatives act as ATP-competitive inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), blocking angiogenesis in tumor tissues.[5]

-

Key Data: In comparative studies, 5-chloro derivatives showed IC50 values in the low micromolar range (0.5–5.0 µM) against MCF-7 (Breast) and HeLa (Cervical) cell lines, outperforming non-chlorinated analogs by 2–3 fold.

Metabolic Disease: GPR119 Agonism

A breakthrough application of this scaffold is in Type 2 Diabetes treatment.[6]

-

Case Study (BMS-903452): A clinical candidate developed by Bristol-Myers Squibb utilizes a 5-chloropyrimidine moiety.[6]

-

Function: It acts as a GPR119 agonist, stimulating glucose-dependent insulin release (pancreas) and GLP-1 secretion (gut).[6] The 5-chloro group is essential for metabolic stability and receptor affinity.

Antimicrobial Activity

The thione group (C=S) facilitates metal complexation, which is toxic to bacterial enzymes.

-

Spectrum: High efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

SAR Note: Electron-withdrawing groups (Cl, NO2) on the phenyl ring at position 4 synergize with the 5-chloro core to lower MIC values (typically 12.5–25 µg/mL).

Structure-Activity Relationship (SAR) Analysis

The following diagram maps the functional impact of substitutions at specific positions on the pyrimidine ring.

Experimental Validation: In Vitro Cytotoxicity Assay

To validate the biological activity of synthesized derivatives, the MTT Assay is the industry standard.

Protocol:

-

Cell Culture: Seed HeLa or MCF-7 cells in 96-well plates at a density of

cells/well in DMEM medium. Incubate for 24 hours at 37°C / 5% CO2. -

Compound Treatment: Dissolve 5-chloropyrimidine derivatives in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells (Final DMSO concentration < 0.1%).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media and add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Determine IC50 using non-linear regression.

Quantitative Activity Data[10][11]

Table 1: Comparative IC50 Values (µM) against Human Cancer Cell Lines

| Compound ID | R-Substituent (Pos 4) | 5-Position | HeLa (Cervical) | MCF-7 (Breast) | Reference |

| Control | - | H | > 100 | > 100 | [1] |

| CPT-1 | Phenyl | Cl | 12.5 ± 0.5 | 15.2 ± 1.1 | [2] |

| CPT-2 | 4-Chlorophenyl | Cl | 2.6 ± 0.2 | 3.1 ± 0.4 | [2] |

| CPT-3 | 4-Methoxyphenyl | Cl | 8.4 ± 0.6 | 9.8 ± 0.8 | [2] |

| Std (Dox) | - | - | 1.2 ± 0.1 | 1.5 ± 0.1 | - |

> Note: The combination of 5-Cl and 4-(4-Cl-phenyl) (Compound CPT-2) exhibits synergistic cytotoxicity.

References

-

Synthesis and characterization of some new 3, 5-disubstituted pyrimidine and thiopyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.Link

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters.Link

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry.[6]Link

-

Antifungal activity of ring poly-chlorinated pyrimidines: structure activity relationships. Applied Microbiology.Link

-

Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules.Link

Sources

- 1. longdom.org [longdom.org]

- 2. jocpr.com [jocpr.com]

- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Chloropyrimidine-2(1H)-thione

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this broad class, 5-Chloropyrimidine-2(1H)-thione emerges as a molecule of significant interest. Its unique electronic and structural features—a halogenated pyrimidine ring combined with a reactive thione group—make it a versatile building block and a potential pharmacophore in its own right. While direct therapeutic applications of this specific compound are not yet clinically established, a comprehensive analysis of its more complex derivatives provides a compelling roadmap to its potential biological targets. This guide synthesizes the existing evidence, focusing primarily on the well-documented roles of chloropyrimidines and pyrimidine-thiones as potent modulators of protein kinases and viral proteases. We present the scientific rationale for investigating these target classes, detail the state-of-the-art methodologies for target identification and validation, and provide actionable experimental protocols to empower researchers to unlock the therapeutic potential of this intriguing molecule.

The Landscape of Potential Therapeutic Targets

The therapeutic utility of a small molecule is defined by its interactions with biological macromolecules. For 5-Chloropyrimidine-2(1H)-thione, the most promising avenues for investigation are suggested by the robust body of literature on its derivatives.

Protein Kinase Inhibition: A Predominant Modality

The pyrimidine ring is a privileged scaffold for ATP-competitive kinase inhibitors. The addition of a 5-chloro substituent can enhance binding affinity and, in some cases, enable covalent bond formation with non-catalytic cysteine residues.

PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication. Its overexpression is a hallmark of several cancers, leading to centrosome amplification and genomic instability. This makes PLK4 a prime target for anticancer drug development. Notably, a series of 5-chlorine-2-amino-pyrimidine derivatives were designed as highly potent PLK4 inhibitors, with several compounds exhibiting IC50 values below 10 nM[1]. One lead compound demonstrated an IC50 of 0.8 nM and induced mitotic arrest and apoptosis in breast cancer cells[1]. This strong precedent suggests that the 5-chloropyrimidine core is a key pharmacophoric element for PLK4 inhibition.

MSK1 is a nuclear serine/threonine kinase involved in the regulation of gene expression in response to stress and mitogens. A groundbreaking study identified a series of chloropyrimidines as novel covalent inhibitors of the MSK1 C-terminal kinase domain[2]. The mechanism involves a nucleophilic substitution (SNAr) reaction where a non-catalytic cysteine residue (Cys440) attacks the carbon bearing the chlorine atom on the pyrimidine ring[2][3]. This was confirmed by mass spectrometry and X-ray crystallography (PDB: 7UP4), which shows the covalent adduct[3][4]. The 5-chloro position on the pyrimidine ring of our core molecule is similarly susceptible to such a reaction, making kinases with appropriately positioned cysteines highly plausible targets.

EGFR is a receptor tyrosine kinase whose dysregulation is a major driver in multiple cancers, including non-small cell lung cancer and glioblastoma. The pyrimidine core is central to several approved EGFR inhibitors. Research has demonstrated that novel pyrimidine derivatives can act as potent EGFR inhibitors, with molecular docking studies showing that they fit well into the ATP binding site[5][6].

The versatility of the pyrimidine scaffold extends to other kinases. Derivatives have been developed as dual inhibitors of BRD4 and PLK1 [7], and chemical proteomic approaches have shown that pyrido[2,3-d]pyrimidines can inhibit a range of both tyrosine and serine/threonine kinases[8].

The logical pathway for investigating kinase inhibition is clear: the pyrimidine core acts as a hinge-binding motif, while substituents at other positions explore different pockets of the ATP-binding site.

Antiviral Activity: Targeting Viral Proteases

Viral proteases are essential for the viral life cycle, as they process polyproteins into functional viral enzymes and structural proteins. Their inhibition halts viral replication, making them attractive drug targets.

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). A recent study identified dihydropyrimidine-2-thione derivatives as potent inhibitors of Mpro, with the most active compounds showing IC50 values as low as 54 nM[9]. Computational docking studies suggest that the thione group and the pyrimidine ring form key hydrogen bonding and hydrophobic interactions within the Mpro active site[10][11]. This indicates that 5-Chloropyrimidine-2(1H)-thione itself could serve as a valuable fragment or starting point for the development of novel Mpro inhibitors.

Methodologies for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the biological targets of 5-Chloropyrimidine-2(1H)-thione. This involves a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. revvity.com [revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atcc.org [atcc.org]

- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

Unraveling the Anticancer Potential of 5-Chloropyrimidine-2(1H)-thione: A Mechanistic Exploration

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of Pyrimidine-2-thione Scaffolds in Oncology

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in the building blocks of DNA and RNA, making its analogs a rich source of investigation for anticancer therapeutics.[1] Among these, pyrimidine-2(1H)-thione derivatives have emerged as a promising class of compounds with demonstrated cytotoxic activity against various cancer cell lines.[2][3] Their structural versatility allows for modifications that can enhance their potency and selectivity, driving research into their specific mechanisms of action. This guide focuses on a specific analog, 5-Chloropyrimidine-2(1H)-thione, and delineates a plausible, multi-faceted mechanism of action based on evidence from closely related compounds. While direct studies on 5-Chloropyrimidine-2(1H)-thione are limited, the insights from its structural relatives provide a robust framework for its investigation as a novel antineoplastic agent.

Hypothesized Core Mechanism of Action: A Two-Pronged Assault on Cancer Cell Proliferation

Based on the current body of literature for analogous pyrimidine-2-thione and dihydropyridine-2(1H)-thione derivatives, we hypothesize that 5-Chloropyrimidine-2(1H)-thione exerts its anticancer effects through a dual mechanism: the disruption of critical cell signaling pathways and the interference with microtubule dynamics, culminating in cell cycle arrest and apoptosis.

Modulation of the RAS/PI3K/Akt/JNK Signaling Cascade

The RAS/PI3K/Akt pathway is a central signaling nexus that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[4] A synthesized pyrimidine-2-thione derivative, compound 5a, has been shown to induce apoptosis in breast cancer cells by effectively inhibiting this pathway.[4] This compound was found to suppress the phosphorylation of RAS and JNK proteins and downregulate the expression of PI3K and Akt genes.[4] Concurrently, it led to the upregulation of the tumor suppressor protein p53 and the cell cycle inhibitor p21.[4] This evidence strongly suggests that 5-Chloropyrimidine-2(1H)-thione may act as an inhibitor of this critical oncogenic cascade.

Caption: Hypothesized inhibition of the RAS/PI3K/Akt/JNK pathway by 5-Chloropyrimidine-2(1H)-thione.

Disruption of Tubulin Polymerization

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Agents that interfere with tubulin polymerization are potent anticancer drugs. Dihydropyridine-2(1H)-thione derivatives have demonstrated the ability to inhibit tubulin polymerization by binding to the colchicine-binding site.[5] This disruption leads to the formation of aberrant mitotic spindles, triggering cell cycle arrest and subsequent apoptosis.[5] Given the structural similarities, it is plausible that 5-Chloropyrimidine-2(1H)-thione shares this mechanism, contributing to its cytotoxic effects.

Experimental Validation of the Proposed Mechanisms

A series of well-established in vitro assays can be employed to rigorously test the hypothesized mechanisms of action of 5-Chloropyrimidine-2(1H)-thione.

I. Assessment of Cytotoxicity and Cell Viability

The initial step is to determine the compound's cytotoxic effect on a panel of cancer cell lines. The MTT or XTT assay is a reliable method for this purpose, measuring the metabolic activity of viable cells.[6][7][8]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-Chloropyrimidine-2(1H)-thione (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.[6]

-

XTT Addition: Add 50 µL of the activated XTT solution to each well.[6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[6]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| MCF-7 (Breast) | Value | Value | Value |

| A549 (Lung) | Value | Value | Value |

| HCT116 (Colon) | Value | Value | Value |

II. Elucidation of Apoptotic Induction

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]

-

Cell Treatment: Seed cells in 6-well plates and treat with 5-Chloropyrimidine-2(1H)-thione at its IC50 concentration for 24 and 48 hours. Include both untreated and vehicle-treated controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[10]

Caption: Workflow for the Annexin V/PI apoptosis assay.

III. Investigation of Cell Cycle Perturbations

To investigate the effect of 5-Chloropyrimidine-2(1H)-thione on cell cycle progression, flow cytometric analysis of DNA content after PI staining is a widely used technique.[13][14] This method allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

-

Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[14]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase would indicate a cell cycle arrest.[14]

IV. Probing the Molecular Mechanism: Western Blot Analysis

Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within the hypothesized signaling pathways.[15][16]

-

Protein Extraction: Treat cells with 5-Chloropyrimidine-2(1H)-thione for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[19]

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

| Target Pathway | Primary Antibodies | Expected Outcome with Treatment |

| RAS/PI3K/Akt | p-Akt, Akt, p-JNK, JNK | Decreased phosphorylation |

| Tumor Suppression | p53, p21 | Increased expression |

| Loading Control | β-actin, GAPDH | No change |

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy to investigate the anticancer mechanism of 5-Chloropyrimidine-2(1H)-thione. The proposed dual mechanism, involving the inhibition of the RAS/PI3K/Akt/JNK signaling pathway and the disruption of tubulin polymerization, is grounded in the established activities of structurally related compounds. The detailed experimental protocols provide a clear roadmap for researchers to validate these hypotheses and further elucidate the compound's mode of action.

Future studies should aim to identify the direct molecular targets of 5-Chloropyrimidine-2(1H)-thione through techniques such as kinase profiling assays and cellular thermal shift assays (CETSA).[20][21][22] Furthermore, in vivo studies using animal models are essential to evaluate the compound's therapeutic efficacy and safety profile. A thorough understanding of the mechanism of action is paramount for the rational design of more potent and selective pyrimidine-2-thione derivatives and for advancing these promising compounds towards clinical application in cancer therapy.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Cell Cycle Analysis: Techniques & Applications. baseclick. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Method for Analysing Apoptotic Cells via Annexin V Binding. [Link]

-

Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

-

Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. PMC. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Assaying cell cycle status using flow cytometry. PMC. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

-

In-vitro Antioxidant and Antitumor Activity of Dihydropyrimidine-2(1-H)-thione Derivatives with Carbazole. International Journal of Pharmaceutical Investigation. [Link]

-

A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

-

Kinase Activity Assay. Creative Diagnostics. [Link]

-

Kinase Assays with Myra. Bio Molecular Systems. [Link]

-

Western Blot Analysis. NCI. [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

-

Experimental and Computational Approaches in Leveraging Natural Compounds for Network based Anti-cancer Medicine. Longdom Publishing. [Link]

-

Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives. PMC. [Link]

-

Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC. [Link]

-

Modulation of signal transduction pathways by natural compounds in cancer. [Link]

-

Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. [Link]

-

Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PMC. [Link]

-

Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. [Link]

-

Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: from thienopyrimidin. [Link]

-

Study reports chemical mechanism that boosts enzyme commonly observed in cancer. [Link]

-

Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers. [Link]

-

New cancer drug targets uncovered using base editing and chemical proteomics. ecancer. [Link]

-

Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. jpionline.org [jpionline.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. medium.com [medium.com]

- 17. ccr.cancer.gov [ccr.cancer.gov]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. CST | Cell Signaling Technology [cellsignal.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 22. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel 5-Chloropyrimidine-2(1H)-thione Analogs for Drug Development

Abstract

The 5-chloropyrimidine-2(1H)-thione scaffold is a privileged structure in medicinal chemistry, serving as a critical starting point for the development of a diverse range of therapeutic agents. Its unique electronic properties and synthetic tractability make it an ideal backbone for novel drug candidates, particularly in the realm of kinase inhibition. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies for discovering novel analogs of 5-chloropyrimidine-2(1H)-thione. We will delve into the foundational synthesis, explore advanced analog generation techniques such as scaffold hopping and bioisosteric replacement, and detail the essential characterization and biological evaluation protocols. The overarching goal is to equip researchers with the knowledge to rationally design and synthesize next-generation therapeutics based on this versatile scaffold.

The 5-Chloropyrimidine-2(1H)-thione Core: A Foundation for Innovation

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] The introduction of a chloro group at the 5-position and a thione at the 2-position of the pyrimidine ring creates a molecule with a unique combination of reactivity and structural features. The electron-withdrawing nature of the chlorine atom influences the aromaticity and reactivity of the ring, while the thione group provides a key handle for a variety of chemical transformations. These characteristics make 5-chloropyrimidine-2(1H)-thione an attractive starting material for the synthesis of diverse compound libraries.

The thione group, in particular, is a versatile functional group that can participate in various reactions, including alkylation, oxidation, and cyclization, allowing for the introduction of a wide range of substituents and the construction of more complex heterocyclic systems.[2] This synthetic accessibility is a key driver for its use in drug discovery programs.

Strategic Pathways to Novel Analogs

The discovery of novel analogs of 5-chloropyrimidine-2(1H)-thione is not a random process. It is guided by established principles of medicinal chemistry, primarily scaffold hopping and bioisosteric replacement. These strategies aim to identify new chemical entities with improved potency, selectivity, and pharmacokinetic properties.[3][4]

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a powerful strategy for identifying novel molecular architectures that retain the key binding interactions of a known active compound.[3] In the context of 5-chloropyrimidine-2(1H)-thione, this could involve replacing the pyrimidine core with other heterocyclic systems that can present similar pharmacophoric features to the biological target. The goal is to escape the chemical space of existing patented compounds and discover new intellectual property.[3]

A conceptual workflow for a scaffold hopping strategy is outlined below:

Caption: A conceptual workflow for a scaffold hopping strategy.

Bioisosteric Replacement: Fine-Tuning Molecular Properties

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[4] For the 5-chloropyrimidine-2(1H)-thione scaffold, bioisosteric replacements can be applied to various parts of the molecule. For instance, the chlorine atom could be replaced with other halogens or small electron-withdrawing groups to modulate the electronic properties of the ring. The thione group can be replaced with an oxo group to alter hydrogen bonding capabilities and metabolic stability.[5]

The following table summarizes potential bioisosteric replacements for the 5-chloropyrimidine-2(1H)-thione scaffold:

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Chlorine (Cl) | F, Br, CN, CF3 | Modulate electronics, lipophilicity, and metabolic stability.[6] |

| Thione (C=S) | Oxo (C=O), Imino (C=NH) | Alter hydrogen bonding capacity and metabolic profile.[5] |

| Pyrimidine Ring | Pyridine, Triazine, Thiazole | Explore new chemical space and improve physicochemical properties.[6][7] |

Synthesis and Characterization: From Concept to Compound

The successful discovery of novel analogs relies on robust and efficient synthetic methodologies, followed by thorough characterization to confirm the structure and purity of the synthesized compounds.

General Synthetic Protocol for Pyrimidine-2-thione Analogs

A common and versatile method for the synthesis of pyrimidine-2-thione derivatives is the Biginelli reaction or a similar multicomponent condensation reaction.[8][9] A general protocol is provided below:

Protocol: Synthesis of a 4-Aryl-5-substituted-pyrimidine-2(1H)-thione

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate β-ketoester (1.0 eq.), substituted aldehyde (1.0 eq.), and thiourea (1.2 eq.) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of newly synthesized analogs is crucial. A combination of spectroscopic techniques is employed for this purpose.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Provides information about the number, connectivity, and chemical environment of protons. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as C=S, C=O, and N-H bonds. |

Biological Evaluation: Identifying Promising Drug Candidates

Once novel analogs have been synthesized and characterized, they must be evaluated for their biological activity. Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a primary focus of the biological evaluation is often on their ability to inhibit specific protein kinases.[10][11][12]

In Vitro Kinase Inhibition Assays

A variety of in vitro assays can be used to determine the inhibitory activity of the synthesized compounds against a panel of protein kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.[13]

A general workflow for in vitro kinase inhibition screening is depicted below:

Caption: A general workflow for in vitro kinase inhibition screening.

Cellular Assays

Compounds that show promising activity in in vitro kinase assays should be further evaluated in cell-based assays to assess their effects on cancer cell proliferation and viability.[13] The MTT assay is a widely used colorimetric assay to determine cellular metabolic activity as an indicator of cell viability.[13]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[13]

Conclusion and Future Directions

The 5-chloropyrimidine-2(1H)-thione scaffold represents a highly valuable starting point for the discovery of novel therapeutic agents. By employing strategic approaches such as scaffold hopping and bioisosteric replacement, medicinal chemists can efficiently explore new chemical space and identify analogs with enhanced biological activity and drug-like properties. The combination of robust synthetic methodologies, thorough spectroscopic characterization, and comprehensive biological evaluation is essential for the successful translation of these novel analogs into promising drug candidates. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the application of computational tools for rational drug design, and the exploration of novel biological targets for this versatile class of compounds.

References

- In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery | Journal of Medicinal Chemistry - ACS Publications. (2021).

- A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv.

- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024).

- Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. (2022).

- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023).

- SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES - IJCRT.org. (2023).

- Aromatic Bioisosteres | Cambridge MedChem Consulting. (2023).

- Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed. (2010).

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

- View of Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds.

- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC.

- BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL. (2025).

- Synthesis of antibacterial activity of pyrimidine-2-thiones and acetylpyrimidine-2-thiols. (2025).

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC. (2020).

- Synthesis of 5,6‐dihydropyrimidine‐2(1H)‐thione analogues. Reagents and conditions.

- The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate.

- Ring Bioisosteres - Cambridge MedChem Consulting. (2024).

- Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers. (2018).

- A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs - Benchchem.

- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC.

- Synthesis and biological activity of some pyrimidine derivatives - ResearchGate. (2025).

- Synthesis and Investigation of New Different Pyrimidine-Thiones - Longdom Publishing.

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).

- Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing).

- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed. (2007).

- Synthesis of Some Thienopyrimidine Derivatives - MDPI. (2006).

- Biological Activity and Efficient Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-one/thione Derivatives. (2018).

- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022).

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.uran.ua [journals.uran.ua]

- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]

- 9. sanad.iau.ir [sanad.iau.ir]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Technical Guide to the In Silico Modeling of 5-Chloropyrimidine-2(1H)-thione Interactions

Abstract

This guide provides a comprehensive technical overview of the computational strategies for modeling the interactions of 5-Chloropyrimidine-2(1H)-thione, a heterocyclic compound with significant potential in medicinal chemistry. We delve into the critical aspects of its structure, including thiol-thione tautomerism and the role of the chlorine substituent in mediating halogen bonds. This document outlines a multi-step in silico workflow, from ligand and protein preparation to advanced molecular dynamics and quantum mechanics calculations. By explaining the causality behind each methodological choice, we offer a robust framework for researchers, scientists, and drug development professionals to accurately predict and analyze the binding behavior of this and similar molecules, ultimately accelerating structure-based drug design efforts.

Introduction: The Scientific Imperative for Modeling 5-Chloropyrimidine-2(1H)-thione

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1] The functionalization of this scaffold introduces unique chemical properties that can be exploited for targeted drug design. 5-Chloropyrimidine-2(1H)-thione is a molecule of particular interest, characterized by three key features:

-

The Pyrimidine Ring: A privileged heterocyclic scaffold known to interact with a wide array of biological targets, often through hydrogen bonding and hydrophobic interactions.[1][2][3]

-

The Thione Group: This sulfur-containing moiety introduces the possibility of thiol-thione tautomerism, which dramatically alters the molecule's hydrogen bonding capacity and potential to act as a covalent modifier.[4][5][6]

-

The 5-Chloro Substituent: The halogen atom is not merely a bulky hydrophobic group; it can participate in highly directional, non-covalent interactions known as halogen bonds, which are increasingly recognized as crucial for high-affinity binding.[7][8]